5-(3-Bromo-4-fluorophenyl)-2-methyloxazole

Description

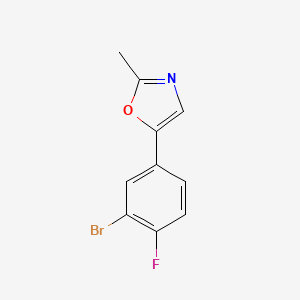

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole is a substituted oxazole derivative characterized by a 2-methyloxazole core with a 3-bromo-4-fluorophenyl substituent at the C-5 position. Oxazoles are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of halogen substituents (bromo and fluoro) on the phenyl ring confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H7BrFNO |

|---|---|

Molecular Weight |

256.07 g/mol |

IUPAC Name |

5-(3-bromo-4-fluorophenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H7BrFNO/c1-6-13-5-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3 |

InChI Key |

GCLBMWGXKBZYPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole typically involves the reaction of 3-bromo-4-fluoroaniline with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, which can have varied functional groups such as alkyl, aryl, or heteroaryl groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Applications of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and material science. This compound is used as a building block in synthesizing potential drug candidates, especially those targeting neurological and inflammatory diseases. It also serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies, and is explored for potential use in developing advanced materials like organic semiconductors and LEDs.

Medicinal Chemistry

This compound is a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies. Major products formed from these reactions include substituted oxazoles, which can have varied functional groups such as alkyl, aryl, or heteroaryl groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Material Science

This compound is explored for its potential use in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Property Analysis

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Antiproliferative Activity

The position of substituents on the oxazole ring significantly impacts biological activity. For example:

- 4-Substituted vs. 5-Substituted Oxazoles :

- Compound 4g (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole) exhibits IC50 values of 0.35–4.6 nM against cancer cell lines, comparable to combretastatin A-4 (CA-4) .

- Compound 5a (2-methyl-5-(3′,4′,5′-trimethoxyphenyl)-4-(2′-naphthyl)oxazole), a regioisomer of 4a, shows 4- to 630-fold reduced activity compared to its 4-substituted counterpart .

- Implication : The 3′,4′,5′-trimethoxyphenyl group at the C-4 position enhances tubulin-binding affinity, while the same group at C-5 reduces potency.

Electronic Effects of Substituents

Electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) modulate activity:

- Fluoro and Chloro Substituents (EWGs) :

- Methoxy and Ethoxy Substituents (ERGs) :

Structural Analogues with Halogen Substituents

- 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole vs. The bromo-fluoro combination in the target compound may improve binding specificity or metabolic stability compared to chloro derivatives, though direct data are lacking .

Thiazole vs. Oxazole Core

- Thiazole Derivative 3e (2-methyl-4-(4′-methoxyphenyl)-5-(3′,4′,5′-trimethoxyphenyl)thiazole) is 300- to 11-fold less active than its oxazole counterpart 5e , highlighting the oxazole ring’s superior pharmacophoric properties .

Key Data Tables

Table 1: Antiproliferative Activity of Selected Oxazole Derivatives

*TMP = trimethoxyphenyl

Table 2: Substituent Effects on Tubulin Binding

Biological Activity

5-(3-Bromo-4-fluorophenyl)-2-methyloxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine and a fluorine atom on the phenyl ring, which may influence its reactivity and biological activity. The oxazole ring is known for its participation in various chemical reactions, making it a versatile scaffold in drug design.

Research indicates that compounds with similar structures can interact with enzymes or receptors involved in disease pathways. For instance, the nitrogen atom in the oxazole ring can participate in acylation reactions, leading to derivatives that may exhibit enhanced biological activity. Preliminary studies suggest that this compound may act by modulating enzyme activity or receptor binding, which is crucial for evaluating its therapeutic potential.

Antitumor Activity

Several studies have evaluated the antitumor properties of oxazole derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines. The introduction of electron-withdrawing groups has been associated with increased potency in inhibiting tumor cell proliferation. Specifically, modifications to the oxazole ring can enhance interactions with cellular targets, leading to improved antitumor efficacy .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting that the oxazole moiety may contribute to this effect through mechanisms such as disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence and position of halogen substituents (bromine and fluorine) significantly impact the compound's activity. For example, bromination at specific positions can enhance binding affinity to target proteins .

- Oxazole Ring Modifications : Alterations to the oxazole ring itself can lead to variations in biological activity, affecting both potency and selectivity against different biological targets .

Case Studies

- Antiproliferative Activity : A study evaluated a series of oxazole derivatives against various cancer cell lines using sulforhodamine B assays. Results indicated that specific substitutions on the phenyl ring led to significant differences in antiproliferative effects, highlighting the importance of molecular design in enhancing therapeutic efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibited potent inhibitory effects against pathogenic bacteria. The study emphasized the role of structural features in determining antimicrobial potency .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole?

- Methodological Answer : A two-step approach is commonly employed:

Oxazole Core Formation : Utilize cyclocondensation of brominated/fluorinated benzaldehyde derivatives with methyl-substituted β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis) .

Functionalization : Introduce the 3-bromo-4-fluorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system. Monitor reaction progress via TLC and purify via column chromatography .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the oxazole ring protons (δ 6.5–7.5 ppm for aromatic protons; δ 2.4 ppm for the methyl group). The bromine and fluorine substituents induce distinct splitting patterns in the aromatic region .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 255 (M⁺) and fragment ions corresponding to bromine loss (m/z 176) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Refinement : Apply the SHELX suite (SHELXL-2018) for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate using R-factor convergence (R₁ < 5%) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to confirm substituent orientations and detect steric hindrance .

Q. What strategies optimize reaction yields when synthesizing halogenated oxazole derivatives under varying conditions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.

- Catalyst Load Optimization : Reduce Pd catalyst loading (0.5–2 mol%) to minimize side reactions while maintaining coupling efficiency .

- Temperature Gradients : Perform reactions at 80–100°C for 12–24 hours, monitoring yield via HPLC .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites .

- Docking Studies : Simulate interactions with Pd catalysts to predict regioselectivity in Suzuki reactions .

Data Contradiction & Validation

Q. How should researchers address conflicting data between theoretical simulations and experimental results (e.g., bond angles, reaction pathways)?

- Methodological Answer :

- Iterative Refinement : Re-examine computational parameters (e.g., solvent models, basis sets) and cross-validate with crystallographic data .

- Sensitivity Analysis : Test how minor changes in input conditions (e.g., temperature, solvent polarity) affect outcomes using software like COSMO-RS .

Q. What protocols ensure reproducibility in synthesizing and characterizing halogenated heterocycles?

- Methodological Answer :

- Standardized Characterization : Require ≥95% purity (HPLC) and corroborate via NMR, MS, and elemental analysis.

- Crystallographic Validation : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Experimental Design

Q. What controls are essential when evaluating the biological activity of this compound?

- Methodological Answer :

- Negative Controls : Use non-halogenated oxazole analogs to isolate the effect of bromine/fluorine substituents.

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to establish IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.